1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine is a chemical compound that features a piperidine ring substituted with a 3-bromo-5-(trifluoromethoxy)phenyl group and a methyl group
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)aniline and 4-methylpiperidine.
Reaction Conditions: The key step involves the formation of the piperidine ring through a nucleophilic substitution reaction. This is often carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium carbonate.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The bromine atom can participate in halogen bonding, further stabilizing its interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromo-5-(trifluoromethoxy)phenyl)-4-methylpiperidine can be compared with similar compounds such as:
3-Bromo-5-(trifluoromethyl)phenol: This compound has a similar trifluoromethyl group but lacks the piperidine ring, making it less versatile in terms of biological activity.
3-Bromo-5-fluorobenzonitrile: This compound features a bromine and fluorine substitution but lacks the trifluoromethoxy group, resulting in different chemical properties.
The unique combination of the trifluoromethoxy group, bromine atom, and piperidine ring in this compound makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO/c1-9-2-4-18(5-3-9)11-6-10(14)7-12(8-11)19-13(15,16)17/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRYILJQSMBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.